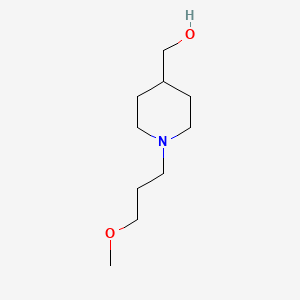
(1-(3-Methoxypropyl)piperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-Methoxypropyl)piperidin-4-yl)methanol: is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a methoxypropyl group attached to the piperidine ring and a methanol group at the 4-position of the piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methoxypropyl)piperidin-4-yl)methanol can be achieved through several synthetic routes. One common method involves the amide reaction of 1-(3-methoxypropyl)-4-piperidinol, followed by acidolysis to obtain the target product . This method avoids the use of hazardous catalytic hydrogenation technology and reduction reagents, making it safer and more suitable for industrial production .
Industrial Production Methods: The industrial production of this compound involves optimizing the synthesis route to reduce the use of auxiliary or protecting groups, thereby shortening the reaction steps and reducing production working hours . This approach ensures a more efficient and cost-effective production process.
Análisis De Reacciones Químicas
Types of Reactions: (1-(3-Methoxypropyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: (1-(3-Methoxypropyl)piperidin-4-yl)methanol is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . Its unique structure makes it a valuable building block for creating complex molecules.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for investigating the interactions of piperidine-based molecules with biological targets.
Medicine: The compound is a key intermediate in the synthesis of prucalopride, a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist used to treat chronic constipation . Its role in the synthesis of prucalopride highlights its importance in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of (1-(3-Methoxypropyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of prucalopride, it indirectly contributes to the activation of 5-HT4 receptors, which play a crucial role in regulating intestinal motility . The compound’s structure allows it to interact with these receptors, leading to the desired pharmacological effects.
Comparación Con Compuestos Similares
Prucalopride: A selective 5-HT4 receptor agonist used to treat chronic constipation.
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Methoxypropylamine: An amine with a methoxypropyl group attached to the nitrogen atom.
Uniqueness: (1-(3-Methoxypropyl)piperidin-4-yl)methanol is unique due to its specific combination of a methoxypropyl group and a piperidine ring with a methanol group at the 4-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
[1-(3-methoxypropyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C10H21NO2/c1-13-8-2-5-11-6-3-10(9-12)4-7-11/h10,12H,2-9H2,1H3 |
Clave InChI |
NIDSTHXDLXBHSM-UHFFFAOYSA-N |
SMILES canónico |
COCCCN1CCC(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)
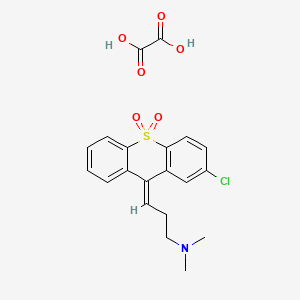
![8-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B13442507.png)
![2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B13442515.png)
![4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/structure/B13442536.png)
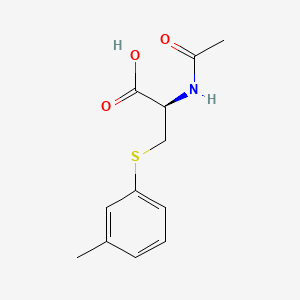
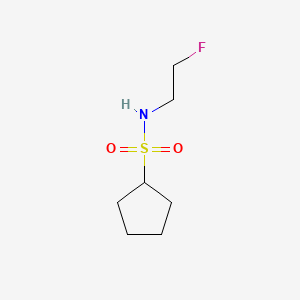

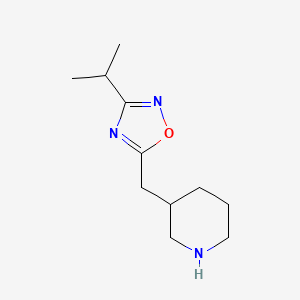

![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)
